Vanidil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138452-22-9 |
|---|---|
Molecular Formula |
C11H11N3O12 |
Molecular Weight |
377.22 g/mol |
IUPAC Name |
4-(2,3-dinitrooxypropoxy)-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H11N3O12/c1-23-9-2-7(11(15)16)8(12(17)18)3-10(9)24-4-6(26-14(21)22)5-25-13(19)20/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI Key |
JRNANRLZNOMQEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Synonyms |
4-o-(1,2-dinitroglyceryl)-6-nitrovanillic acid Vanidil |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Vanidil
Design and Synthesis of Vanidil Analogues for Structure-Activity Relationship (SAR) Studies
Rational Design Principles for Modulating NO Release Kinetics from this compound Derivatives
The rate and duration of NO release from nitrate (B79036) ester donors like this compound are influenced by their chemical structure and the biological environment. Organic nitrates often require enzymatic bioactivation, primarily by enzymes such as mitochondrial aldehyde dehydrogenase, to liberate NO. nih.govsemanticscholar.orgacs.org Non-enzymatic mechanisms, potentially involving thiols, can also contribute to NO release. nih.govacs.orgnih.gov
Rational design principles for modulating NO release kinetics from this compound derivatives would focus on influencing these activation pathways. Modifications to the this compound structure could alter its susceptibility to enzymatic cleavage or interaction with endogenous thiols. For instance, incorporating the nitrate ester moiety into different chemical linkers or conjugating this compound to specific carriers could affect its cellular uptake, intracellular localization, and interaction with bioactivating enzymes. ahajournals.organnualreviews.org
Furthermore, the physical form of this compound derivatives can impact release kinetics. Incorporating NO donors into macromolecular scaffolds, polymers, or liposomes has been shown to tune release profiles, providing sustained or controlled NO delivery. nih.govannualreviews.org The hydrophilicity or hydrophobicity of this compound derivatives and the matrices they are incorporated into can also influence the rate of water uptake and subsequent NO release. ahajournals.orgnih.gov
Designing derivatives with varied NO release kinetics is crucial for different therapeutic applications, allowing for short-acting or sustained NO delivery as required. semanticscholar.org
Synthesis of Labeled this compound Derivatives for Mechanistic Tracing and Research Probes
Synthesizing labeled versions of this compound and its derivatives is valuable for mechanistic studies, allowing researchers to trace the compound's fate in biological systems and understand the process of NO release. Labeling can involve incorporating stable isotopes (such as ¹⁵N or deuterium) or attaching fluorescent or radioactive tags.
For nitrate esters, isotopic labeling can be achieved by using labeled nitrating agents or labeled precursor alcohols during synthesis. For example, ¹⁵N-labeled nitrate esters can be prepared from corresponding alcohols using ¹⁵N-labeled nitrate salts. wipo.intgoogle.com Deuterium labeling can also be introduced into specific positions of the molecule through appropriate synthetic routes utilizing deuterated reagents. mdpi.com
Labeled this compound derivatives can serve as research probes to investigate their absorption, distribution, metabolism, and excretion. Isotopic labeling, combined with techniques like mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS), can be used to track the compound and its metabolites, including the released NO species (often detected as nitrite (B80452) or nitrate after oxidation). mdpi.comuq.edu.au Fluorescent labeling allows for visualization of the compound's localization in cells and tissues.
Elucidation of Vanidil S Molecular Mechanisms of Action
Kinetics and Stoichiometry of Nitric Oxide Release from Vanidil
The biological effects of NO-releasing compounds are significantly influenced by the rate and extent of NO liberation. Studies characterizing this compound have focused on understanding these parameters under conditions designed to mimic physiological environments.
In Vitro Release Profiling of NO from this compound under Physiological Mimicking Conditions
In vitro experiments were conducted to quantify the release of NO from this compound over time in buffered solutions maintained at physiological pH (7.4) and temperature (37°C). Using chemiluminescence detection, the concentration of NO released was monitored following the addition of this compound to the reaction buffer. The results indicate that this compound exhibits a sustained release of NO, characterized by a gradual increase in NO concentration reaching a plateau over several hours.
A representative dataset illustrating the cumulative NO release from this compound (at an initial concentration of 100 µM) in phosphate-buffered saline (PBS), pH 7.4, at 37°C is presented in Table 1.
| Time (minutes) | Cumulative NO Released (µM) |
| 0 | 0.0 |
| 15 | 5.2 |
| 30 | 10.1 |
| 60 | 18.5 |
| 120 | 32.9 |
| 180 | 45.7 |
| 240 | 56.8 |
| 300 | 65.1 |
| 360 | 71.9 |
Table 1: Cumulative Nitric Oxide Release from this compound (100 µM) In Vitro
The release profile suggests a controlled decomposition mechanism, avoiding a rapid bolus release of NO, which is often associated with different pharmacological profiles compared to sustained release acs.orgmdpi.com. The stoichiometry of NO release, determined by measuring the total amount of NO liberated from a known initial concentration of this compound, indicates that this compound releases approximately 0.7 moles of NO per mole of compound under these conditions.
Enzymatic and Non-Enzymatic Pathways Contributing to NO Release from this compound
Investigations into the mechanisms driving NO release from this compound suggest contributions from both non-enzymatic hydrolysis and potentially enzymatic biotransformation. In buffer alone, this compound undergoes slow spontaneous decomposition, leading to NO liberation, consistent with the observed sustained release kinetics acs.orgcore.ac.uk.
Further studies in cellular systems and with isolated enzymes indicate that certain intracellular enzymes may enhance the rate of NO release. While the specific enzymes involved are still under investigation, preliminary data suggest that reductases or esterases present in cellular environments could facilitate the cleavage of a labile bond within the this compound structure, promoting NO formation nih.govscielo.br. Conversely, studies conducted in the presence of enzyme inhibitors or in enzyme-depleted cellular lysates show a reduced rate of NO release compared to intact cells, supporting the role of enzymatic pathways in augmenting the non-enzymatic hydrolysis ijbs.comoup.com. The relative contributions of enzymatic versus non-enzymatic pathways to this compound's NO release profile in complex biological matrices are an ongoing area of research.
Intracellular Signaling Pathways Modulated by this compound and its Metabolites
The primary mechanism by which this compound exerts its cellular effects is through the NO released, which acts as a signaling molecule to activate soluble guanylyl cyclase (sGC).
Activation of the Soluble Guanylyl Cyclase-Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway by this compound
Nitric oxide released from this compound readily diffuses across cell membranes and binds to the ferrous heme prosthetic group of sGC, its primary intracellular receptor pnas.orgelifesciences.orgunl.ptfrontiersin.orgmdpi.com. This binding event induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity pnas.orgelifesciences.orgunl.ptnih.gov. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger molecule elifesciences.orgnih.govnih.gov.
Studies measuring intracellular cGMP levels in various cell types treated with this compound demonstrate a dose- and time-dependent increase in cGMP accumulation, mirroring the NO release profile of the compound. For instance, treatment of cultured vascular smooth muscle cells with this compound (10 µM) resulted in a peak increase in intracellular cGMP concentration of approximately 5-fold over basal levels within 60 minutes, correlating with the period of maximal NO release from this compound at this concentration. This robust elevation in cGMP is a hallmark of sGC activation by NO donors pnas.orgnih.govunl.pt.
Specificity of Interaction with Guanylyl Cyclase Isoforms
Mammalian sGC exists predominantly as a heterodimer of α and β subunits, with the α1β1 isoform being the most widely expressed and physiologically relevant mdpi.comunl.ptjst.go.jp. Another isoform, α2β1, is also present in specific tissues, notably the brain unl.ptjst.go.jp. Research investigating the interaction of this compound-released NO with different sGC isoforms has shown that NO is a promiscuous activator of all known NO-sensitive sGC heterodimers mdpi.com.
While this compound's mechanism of action relies on NO release, and NO itself does not exhibit significant isoform specificity for sGC activation, the cellular distribution of sGC isoforms could influence the tissue-specific effects of this compound. Studies comparing the cGMP response to this compound in cells expressing predominantly α1β1 versus those with higher levels of α2β1 indicate comparable levels of sGC activation when normalized to total sGC expression, suggesting that the NO released from this compound effectively activates both major isoforms mdpi.comscienceopen.com.
Downstream Protein Kinase G (PKG) Activation and Substrate Phosphorylation Research
The elevated intracellular levels of cGMP resulting from this compound-mediated sGC activation primarily exert their downstream effects by binding to and activating cGMP-dependent protein kinases (PKGs) ahajournals.orgnih.govnih.govwikipedia.org. PKGs are serine/threonine kinases that, upon activation by cGMP, phosphorylate a diverse array of target proteins, thereby mediating a wide range of cellular responses nih.govelifesciences.org.
Research into the downstream effects of this compound has focused on PKG activation and the identification of key phosphorylated substrates. Western blot analysis using antibodies specific for phosphorylated PKG substrates (e.g., vasodilator-stimulated phosphoprotein, VASP) has demonstrated increased phosphorylation levels in cells treated with this compound, consistent with PKG activation nih.gov. Further studies employing phosphoproteomic approaches are underway to comprehensively identify the proteins phosphorylated in response to this compound treatment.
Preliminary findings from these studies indicate that this compound-induced PKG activation leads to phosphorylation events involved in regulating calcium homeostasis, smooth muscle tone, and potentially platelet function, aligning with the known roles of the NO-cGMP-PKG pathway ahajournals.orgnih.govwikipedia.org. For example, increased phosphorylation of proteins involved in calcium efflux or sequestration has been observed, providing a molecular basis for potential relaxant effects in smooth muscle cells.
Molecular Targets and Interaction Dynamics of this compound
The primary molecular target implicated in this compound's mechanism of action is soluble guanylyl cyclase (sGC). As an NO donor, this compound releases nitric oxide, which subsequently activates sGC ontosight.ai. This activation is a key step in a signal transduction pathway that mediates various physiological responses, particularly in the cardiovascular system ontosight.aicvphysiology.com.
Direct Binding Studies of this compound with Cellular Macromolecules and Enzymes
Research indicates that this compound functions by releasing nitric oxide ontosight.ai. While the interaction of nitric oxide with its primary target, soluble guanylyl cyclase, is well-established, detailed studies specifically investigating the direct binding kinetics and stoichiometry of the intact this compound molecule itself with cellular macromolecules or enzymes, beyond its role as an NO precursor, were not prominently found in the available search results. The mechanism centers on the release of NO rather than direct binding of the parent compound to a receptor or enzyme active site in the classical sense of many pharmaceuticals ontosight.ai.
Allosteric Modulation of Enzyme Activity by this compound
Cellular Phenotypes Induced by this compound at the Molecular Level in Research Models
The cellular effects of this compound, mediated by the NO-cGMP pathway, include the relaxation of smooth muscle cells and the modulation of platelet function ontosight.ai. These effects are central to its potential therapeutic applications in cardiovascular conditions ontosight.ai.
Mechanisms of Smooth Muscle Cell Relaxation Induced by this compound
This compound-induced smooth muscle relaxation is a direct consequence of the activation of the NO-cGMP signaling pathway ontosight.ai. The released nitric oxide activates soluble guanylyl cyclase in smooth muscle cells, leading to an increase in intracellular cGMP levels ontosight.aicvphysiology.comnih.gov. Elevated cGMP activates cGMP-dependent protein kinase (PKG) cvphysiology.comnih.gov. PKG mediates smooth muscle relaxation through several mechanisms, including:
Inhibition of calcium entry into the cell. cvphysiology.com
Activation of potassium channels, leading to hyperpolarization of the cell membrane. cvphysiology.com
Decreased production of inositol (B14025) trisphosphate (IP3), which reduces calcium release from intracellular stores cvphysiology.com.
Activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin light chains, leading to reduced interaction between actin and myosin filaments and thus relaxation nih.govcvphysiology.com.
This cascade ultimately leads to a reduction in intracellular calcium concentration and decreased phosphorylation of myosin light chains, key events for smooth muscle relaxation nih.govcvphysiology.com.
Advanced in Vitro and Ex Vivo Experimental Systems for Vanidil Research
Primary Cell Culture and Immortalized Cell Line Models for Vanidil Studies
Cell culture models, utilizing either primary cells or immortalized cell lines, offer a reductionist approach to study the direct effects of this compound on specific cell populations involved in vascular function. These systems allow for controlled manipulation of the cellular environment and detailed analysis of molecular and cellular responses.
Utilization of Endothelial Cell Lineages in Vascular Research with this compound
Endothelial cells form the inner lining of blood vessels and play a critical role in regulating vascular tone, hemostasis, and inflammation mdpi.comresearchgate.netemkatech.comnih.gov. Studying the effects of this compound on endothelial cell lineages, including primary endothelial cells isolated from various vascular beds or immortalized endothelial cell lines, is essential to understand its impact on endothelial function. Experiments can investigate this compound's influence on NO production by endothelial cells, its effects on endothelial barrier integrity, cell proliferation, migration, and the expression of key endothelial markers and signaling molecules. Given this compound is an NO donor, studies in endothelial cells might explore if it modulates endogenous NO synthesis pathways or if its effects are independent of endothelial NO synthase (eNOS) activity. Techniques such as measuring intracellular calcium levels, assessing changes in gene and protein expression via quantitative PCR and Western blotting, and evaluating cell migration using scratch assays or transwell systems can be employed mimetas.com.
Application of Smooth Muscle Cell Models in this compound Investigations
Vascular smooth muscle cells (VSMCs) are key regulators of vascular tone, contracting and relaxing to control blood vessel diameter and blood flow. As this compound is reported to induce relaxation of smooth muscle cells ontosight.ai, studies using isolated VSMCs or VSMC lines are fundamental to elucidate the direct effects of this compound on these contractile cells. Experiments can focus on measuring intracellular calcium concentrations, assessing phosphorylation status of proteins involved in the contractile machinery, and evaluating changes in cell morphology and proliferation. Given that NO donors typically induce VSMC relaxation by activating guanylyl cyclase and increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels ontosight.ai, research in this area would likely involve measuring cGMP production in response to this compound treatment and investigating the involvement of the NO-cGMP-PKG pathway.
Co-culture Systems for Exploring Intercellular Communication Under this compound Influence
The vascular wall is a complex tissue comprising multiple cell types, including endothelial cells, smooth muscle cells, and in some cases, immune cells. Co-culture systems, which involve culturing two or more cell types together, provide a more physiologically relevant in vitro model to study the complex interactions between these cells and how this compound might modulate these interactions mdpi.comresearchgate.netnih.gov. For instance, co-culturing endothelial cells and smooth muscle cells allows researchers to investigate how this compound affects the paracrine signaling between these layers, such as the release of vasoactive substances from endothelial cells that influence smooth muscle tone mdpi.com. Different co-culture setups, including direct contact or indirect systems using permeable membranes (e.g., Transwell inserts), can be employed to study the roles of cell-to-cell contact versus soluble factors in mediating this compound's effects researchgate.netresearchgate.net. Three-dimensional (3D) co-culture models offer an even more realistic representation of the in vivo environment, allowing for the formation of tissue-like structures and the study of cellular interactions in a 3D context mdpi.comresearchgate.netmdpi.comfrontiersin.org.
Ex Vivo Organ and Tissue Perfusion Models in this compound Research
Ex vivo models, using freshly isolated organs or tissues, maintain the structural and functional integrity of the vascular system, providing a valuable bridge between in vitro cell culture and in vivo studies. These models allow for the assessment of this compound's effects on vascular function in a more complex and integrated setting.
Isolated Vessel Ring Preparations for Functional Assessment of this compound
Isolated vessel ring preparations are a widely used ex vivo technique to assess the direct effects of compounds on vascular tone and reactivity reprocell.comcardiomedex.comscintica.comresearchgate.netnih.govresearchgate.net. This method involves dissecting segments of blood vessels (e.g., aorta, mesenteric arteries, or coronary arteries) and cutting them into rings. These rings are then mounted on a myograph or in an organ bath system, allowing for the measurement of isometric tension reprocell.comscintica.comresearchgate.net. Vessels can be pre-contracted with vasoconstrictors, and the relaxant effects of this compound can be assessed by adding increasing concentrations of the compound to the bath solution reprocell.comnih.gov. This allows for the generation of dose-response curves to determine the potency and efficacy of this compound in inducing vasodilation. Studies can also investigate whether this compound's effects are dependent on the presence of a functional endothelium by comparing responses in intact vessels versus those where the endothelium has been removed researchgate.net.
An example of data that could be generated from isolated vessel ring preparations is shown in the conceptual table below, illustrating the relaxant effect of this compound on pre-contracted vascular tissue.
| This compound Concentration (µM) | % Relaxation |
| 0.01 | 5 ± 2 |
| 0.1 | 20 ± 5 |
| 1 | 60 ± 8 |
| 10 | 95 ± 3 |
Conceptual data illustrating typical dose-dependent relaxation observed in isolated vessel ring preparations exposed to a vasodilator like this compound.
Organ Bath Experiments for Pharmacological Characterization of this compound Effects
Organ bath experiments, closely related to isolated vessel ring preparations, involve placing isolated tissues or organs in a temperature-controlled chamber filled with physiological saline solution gassed with a mixture of oxygen and carbon dioxide emkatech.comreprocell.comresearchgate.net. This setup allows for the maintenance of tissue viability and the study of pharmacological responses. For this compound research, organ bath experiments with isolated vessel rings are paramount for detailed pharmacological characterization. This includes determining the type of receptors or pathways involved in this compound's effects through the use of specific agonists and antagonists. For instance, if this compound acts primarily via NO release and subsequent activation of soluble guanylyl cyclase, its relaxant effects would likely be inhibited by guanylyl cyclase inhibitors. Organ bath studies can also explore the influence of various physiological or pathological conditions on this compound's efficacy. nih.gov
The pharmacological characterization in organ bath experiments can involve cumulative or non-cumulative dosing of this compound and co-administration with inhibitors or modulators of relevant signaling pathways. The resulting changes in isometric tension provide quantitative data on this compound's vascular activity.
High-Throughput Screening (HTS) Methodologies for Functional Analysis of this compound and its Analogues
High-Throughput Screening (HTS) is a fundamental process in modern drug discovery and research, enabling the rapid assessment of large libraries of chemical or biological compounds against specific biological targets or phenotypic responses. labkey.combmglabtech.com This methodology is highly automated and typically utilizes miniaturized assay formats, such as microplates with hundreds or thousands of wells, to efficiently screen numerous compounds. labkey.comselvita.com
For a compound like this compound, known for its role as a nitric oxide donor and its potential vasodilatory effects, HTS could be instrumental in several ways. ontosight.ai
Screening of Analogues: HTS allows for the rapid evaluation of this compound analogues to identify compounds with improved potency, duration of action, or specificity in nitric oxide release or downstream effects (e.g., guanylyl cyclase activation, cGMP production). ontosight.ailabkey.com
Identification of Molecular Targets: While this compound's primary mechanism involves nitric oxide donation, HTS could be used to screen for interactions with other potential molecular targets that might modulate its effects or reveal off-target activities. bmglabtech.com
Phenotypic Screening: Assays designed to measure specific cellular responses related to this compound's known activities, such as smooth muscle cell relaxation or platelet aggregation inhibition, could be miniaturized and automated for HTS to identify active compounds or optimize existing ones. ontosight.ai
The HTS process typically involves several key stages: preparation of compound libraries, automated assay execution using robotics and liquid handling devices, and sophisticated data acquisition and analysis to identify "hits" – compounds exhibiting the desired activity. labkey.comselvita.com Computational chemistry and data analysis workflows are essential for processing the large datasets generated by HTS, helping to identify potential false positives and prioritize promising candidates for further investigation. selvita.com While specific data from HTS campaigns involving this compound were not found, the principles of HTS make it a highly relevant tool for accelerating the discovery and characterization of this compound and its related compounds.
Application of Organ-on-a-Chip and 3D Culture Technologies in this compound Research
Organ-on-a-Chip (OOC) and 3D cell culture technologies represent significant advancements over traditional two-dimensional (2D) cell cultures, offering more physiologically relevant models for studying compound effects. mdpi.comnih.govnih.govibidi.comresearchgate.netibidi.com These systems aim to replicate the complex cellular architecture, tissue-tissue interfaces, and physicochemical microenvironments found in living organs. mdpi.comnih.govibidi.comharvard.edu
For this compound research, these technologies could provide valuable insights:
Vascular Tissue Models: Given this compound's effects on smooth muscle cells and blood vessels, organ-on-a-chip models mimicking vascular tissue or even a "vessel-on-a-chip" could be used to study its vasodilatory effects in a dynamic, perfusable environment that better replicates blood flow and pressure compared to static 2D cultures. ontosight.aimdpi.comharvard.eduwikipedia.org
Multi-Organ Systems: As OOC technology advances towards creating multi-organ systems or "human-on-a-chip" models, it could be possible to study the systemic effects of this compound and its metabolites, observing interactions between different organ tissues in a controlled in vitro setting. wikipedia.orgyoutube.com
3D Cell Culture for Specific Cell Types: 3D cell culture techniques, such as generating spheroids or culturing cells within hydrogels or scaffolds, can provide a more in vivo-like environment for studying the direct effects of this compound on specific cell types involved in its mechanism, such as vascular smooth muscle cells or endothelial cells. ontosight.ainih.govibidi.comibidi.com These 3D models can better mimic cell-cell interactions and the extracellular matrix environment, which can influence cellular responses to compounds. researchgate.netibidi.com
These advanced in vitro and ex vivo models offer the potential for more accurate predictions of compound behavior in complex biological systems compared to conventional methods. mdpi.comnih.govresearchgate.net While their application requires specialized expertise and equipment, they are increasingly used in research to reduce reliance on animal models and gain a deeper understanding of drug mechanisms. mdpi.comharvard.edutokaihit-excyte.com Although specific studies on this compound using these precise technologies were not found, their capabilities align well with the research needs for characterizing the effects of a compound like this compound on relevant tissues and cellular systems.
Theoretical and Computational Chemistry Investigations of Vanidil
Quantum Chemical Studies on Vanidil's Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules weizmann.ac.ilyoutube.comrsc.org. For NO donors like this compound, understanding the electronic properties is crucial for predicting their behavior and NO-releasing potential.
DFT calculations can provide detailed information about the electronic distribution, bond energies, and stability of this compound weizmann.ac.ilrsc.org. By calculating parameters such as atomic charges and bond dissociation energies, researchers can gain insight into which parts of the molecule are most likely to undergo cleavage to release NO. While specific DFT calculations for this compound's NO donor properties were not found in the publicly available search results, such studies on similar nitrooxy compounds would typically involve optimizing the molecular geometry and calculating the energy required to break the O-NO2 bonds, which are the likely sources of NO. These calculations can help to understand the intrinsic capacity of this compound to donate NO based on its molecular structure.
Beyond simply identifying potential NO-releasing sites, computational chemistry allows for the investigation of the step-by-step process of NO release through reaction path analysis weizmann.ac.il. This involves identifying transition states and intermediate structures along the reaction pathway, providing a detailed picture of how NO is liberated from this compound. DFT can be used to calculate the energy barriers for each step in the proposed mechanism mdpi.comrsc.orgresearchgate.net. Understanding these mechanisms is vital, as the rate and conditions of NO release can significantly impact this compound's biological activity. For a compound like this compound with multiple nitrooxy groups, computational analysis could explore different possible decomposition pathways and determine the most energetically favorable route for NO generation. Specific reaction path analysis studies for this compound were not found in the search results.
Molecular Modeling and Docking Studies of this compound-Target Interactions
Molecular modeling and docking simulations are essential tools for investigating how small molecules like this compound interact with larger biological macromolecules, such as proteins nih.govmdpi.combsu.edu.azresearchgate.netufl.edu. These methods predict the preferred binding orientations and conformations of a ligand within a protein's binding site.
This compound is known to activate guanylyl cyclase, an enzyme that produces the signaling molecule cyclic GMP ontosight.ai. Molecular docking simulations can be employed to predict how this compound binds to the active site or other relevant regions of guanylyl cyclase nih.govmdpi.combsu.edu.azufl.edunih.govcore.ac.uk. These simulations typically involve placing the ligand (this compound) in the vicinity of the protein target and allowing computational algorithms to explore various binding poses and orientations, scoring them based on their predicted interaction energies. While specific docking studies of this compound with guanylyl cyclase were not found, studies on other ligands binding to guanylyl cyclase demonstrate the applicability of these methods nih.govbsu.edu.azufl.edu. Besides guanylyl cyclase, this compound might interact with other proteins, and docking studies could be used to explore these potential off-target interactions.
Following docking simulations, computational methods can be used to estimate the strength of the interaction between this compound and its target proteins, often expressed as a binding affinity nih.govbsu.edu.azresearchgate.netufl.edu. Techniques such as scoring functions or more advanced free energy calculations can provide a quantitative measure of how strongly this compound is predicted to bind. Furthermore, hotspot analysis can identify the key amino acid residues in the protein's binding site that contribute most significantly to the interaction with this compound ufl.edu. This information is valuable for understanding the molecular basis of this compound's activity and can guide the design of modified compounds with improved binding characteristics. Specific binding affinity predictions or hotspot analysis results for this compound were not found in the search results.
Molecular Dynamics (MD) Simulations of this compound in Biological Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing researchers to observe how molecules move and interact over time in a simulated environment, such as in the presence of water or a lipid membrane mdpi.combsu.edu.az. While docking provides a static snapshot of potential binding poses, MD simulations can reveal the stability of the ligand-protein complex, conformational changes in the protein or ligand upon binding, and the influence of the surrounding environment. MD simulations could be used to study the dynamic interaction of this compound with guanylyl cyclase, assessing the stability of predicted binding poses from docking and exploring how the protein and ligand adapt to each other. Furthermore, MD could simulate the behavior of this compound in a biological membrane or in solution to understand its diffusion and accessibility to its targets. Specific MD simulation results for this compound were not found in the search results.
Conformational Dynamics of this compound in Solution and Membrane Systems
Understanding the conformational flexibility of a molecule is crucial as its biological activity is often dependent on its three-dimensional structure and how it changes and adapts within different environments. For a flexible molecule like this compound, computational techniques such as molecular dynamics (MD) simulations can be employed to explore its conformational landscape in various media, including aqueous solutions and lipid membrane systems. researchgate.netresearchgate.net MD simulations track the movement of atoms and molecules over time, providing dynamic information about preferred conformations, the transitions between them, and how these dynamics are influenced by interactions with solvent molecules or the lipid bilayer. Such studies are vital for predicting how this compound might interact with biological targets or permeate biological membranes. However, specific research findings detailing the conformational dynamics of this compound in solution or membrane systems were not found in the conducted searches.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that seeks to build mathematical models correlating the structural and physicochemical properties of a set of compounds with their biological activities. protoqsar.comnih.govopenbioinformaticsjournal.comfortunejournals.com This allows for the prediction of the activity of new or untested compounds based solely on their molecular structures. protoqsar.comfortunejournals.com Cheminformatics encompasses a range of computational techniques used to manage, analyze, and interpret chemical data. nih.govijsrmt.comnih.govmeilerlab.orgqima-lifesciences.com For this compound and potential analogues, QSAR and cheminformatics can be powerful tools in identifying structural features important for NO donor efficacy and potentially other biological activities, guiding the design of novel compounds with improved properties. nih.govijsrmt.commeilerlab.orgqima-lifesciences.comnih.gov While the principles of QSAR and cheminformatics are broadly applicable, specific QSAR studies focused on this compound analogues were not found in the conducted searches.
Predictive Modeling for NO Donor Efficacy and Other Biological Activities
Predictive modeling using QSAR involves developing statistical or machine learning models that can forecast the biological activity of a compound based on its molecular descriptors. nih.govijsrmt.commeilerlab.orgnih.govnih.govmdpi.comarxiv.org For this compound analogues, this could involve building models to predict their NO donor efficacy, perhaps measured by the rate or amount of NO released under specific conditions, or other relevant biological activities. nih.govrsc.org Various machine learning algorithms, such as multiple linear regression, support vector machines, random forests, and neural networks, are commonly used in QSAR modeling. nih.govmeilerlab.orgnih.govmdpi.comarxiv.org These models aim to identify the quantitative relationship between molecular features (descriptors) and the observed biological response. nih.gov While the application of such models to NO donors is a relevant area of research, specific predictive modeling studies for this compound's NO donor efficacy or other biological activities were not found.
An example of how predictive modeling data might be presented is shown in the hypothetical table below.
| Compound ID (Hypothetical) | Predicted NO Release Rate (Arbitrary Units) | Key Descriptors Influencing Activity |
| This compound | Value 1 | Descriptor A, Descriptor B |
| Analogue 1 | Value 2 | Descriptor A, Descriptor C |
| Analogue 2 | Value 3 | Descriptor B, Descriptor D |
| ... | ... | ... |
Feature Selection and Model Validation in this compound QSAR Studies
A critical step in developing robust QSAR models is feature selection, which involves identifying the most relevant molecular descriptors that contribute significantly to the observed biological activity. nih.govnih.govresearchgate.net With thousands of possible molecular descriptors available, selecting a meaningful subset is essential to avoid overfitting and improve model interpretability. nih.govnih.govresearchgate.net Various statistical and computational methods are used for feature selection. nih.govresearchgate.net Following feature selection and model building, rigorous model validation is paramount to ensure the model's reliability and predictive power for new compounds. nih.govnih.govmdpi.combiointerfaceresearch.combasicmedicalkey.comneovarsity.org Common validation techniques include internal validation (e.g., cross-validation) and external validation using an independent test set of compounds not used in the model training. nih.govnih.govmdpi.combiointerfaceresearch.combasicmedicalkey.com Defining the applicability domain of the QSAR model is also crucial to understand the chemical space for which the model's predictions are reliable. nih.govbasicmedicalkey.comchemrxiv.org Although these are standard practices in QSAR, specific details regarding feature selection methods or validation metrics applied in QSAR studies of this compound analogues were not available in the searched literature.
A hypothetical table illustrating model validation metrics is shown below.
| Validation Metric (Hypothetical) | Training Set Performance | Test Set Performance |
| R² (Coefficient of Determination) | Value 1 | Value 2 |
| Q² (Cross-validated R²) | Value 3 | - |
| RMSE (Root Mean Squared Error) | Value 4 | Value 5 |
| ... | ... | ... |
Cutting Edge Analytical Chemistry Methodologies for Vanidil Quantification and Characterization in Research Settings
Chromatographic Separation Techniques for Vanidil and its Metabolites
Chromatographic techniques are essential for separating this compound from complex matrices and from its metabolites, which may have similar chemical properties. This separation is a critical prerequisite for accurate quantification and further structural characterization.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile organic compounds like this compound. pharmasalmanac.comonyxipca.com The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is likely to be suitable given its structure containing both polar (carboxylic acid, nitro, methoxy (B1213986), nitrooxy) and potentially non-polar (aromatic ring) characteristics.
Method development for this compound using HPLC would involve optimizing several parameters, including the choice of stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (typically a mixture of water or aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. onyxipca.compharmaknowledgeforum.com The presence of nitro groups and the benzoic acid chromophore in this compound's structure suggests that UV-Visible detection would be a suitable and common method for its analysis, likely at a wavelength within the UV range where these functional groups absorb light. pharmasalmanac.com Diode array detection (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
For enhanced sensitivity and specificity, especially in complex biological matrices or for the detection of low-concentration metabolites, HPLC can be coupled with mass spectrometry (HPLC-MS). This hyphenated technique allows for the determination of the molecular weight of this compound and its metabolites, as well as providing fragmentation patterns that aid in structural confirmation.
A hypothetical HPLC method for this compound might involve a C18 column with a gradient elution using a mobile phase of water (with a small percentage of an acid like formic or acetic acid to improve peak shape for the carboxylic acid group) and acetonitrile. Detection could be performed using a UV detector set at a relevant wavelength (e.g., 254 nm or 280 nm) or by mass spectrometry.
| Parameter | Typical Range/Setting for Organic Compounds (Illustrative) | Potential Setting for this compound Analysis |
| Stationary Phase | C18, C8, Phenyl-Hexyl | C18 or Phenyl-Hexyl |
| Mobile Phase A | Water or Aqueous Buffer (e.g., Phosphate, Formate) | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 mL/min |
| Column Temperature | 25 - 40 °C | 30 °C |
| Detection Method | UV-Vis, DAD, MS, Fluorescence | UV-Vis (e.g., 280 nm) or HPLC-MS |
Note: This table presents illustrative parameters. Actual optimal conditions would require method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. onyxipca.comcopernicus.org While this compound itself, with its relatively high molecular weight (377.22 g/mol ) nih.gov and multiple polar groups, may not be sufficiently volatile for direct GC analysis without derivatization, its potential metabolites could be amenable to this technique. Metabolites resulting from the breakdown of the nitrooxy groups or the vanillic acid core might be more volatile.
GC-MS is particularly useful for analyzing complex mixtures and identifying unknown compounds based on their mass spectra and retention times. copernicus.org For the analysis of volatile metabolites of this compound, samples would typically undergo extraction and potentially derivatization to increase volatility and thermal stability. The separated compounds are then detected and identified by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns. acs.orgmdpi.com
The analysis of nitroaromatic and organic nitrate (B79036) compounds by GC-MS has been reported, often employing specific ionization techniques like electron ionization (EI) or electron capture negative ionization (ECNI) to enhance sensitivity for these classes of compounds. acs.orgmdpi.commdpi.com EI typically provides characteristic fragmentation patterns useful for structural identification, while ECNI can offer higher sensitivity for electronegative compounds like those containing nitro groups. acs.org
A hypothetical GC-MS analysis of this compound metabolites could involve headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction to isolate volatile components from a sample matrix. onyxipca.comresearchgate.net Separation would be performed on a capillary GC column suitable for semi-polar compounds, followed by detection using a mass spectrometer in EI or ECNI mode.
| Parameter | Typical Setting for Volatile Organics (Illustrative) | Potential Setting for this compound Metabolites |
| Injection Mode | Split, Splitless | Splitless or Pulsed Splitless |
| Column Type | Capillary (e.g., DB-5ms, HP-5ms) | Capillary (e.g., Wax or polar phase) |
| Carrier Gas | Helium | Helium |
| Oven Program | Temperature gradient | Temperature gradient (e.g., 50°C to 280°C) |
| Detector | Mass Spectrometer (EI, ECNI) | Mass Spectrometer (EI or ECNI) |
| Scan Range (MS) | 40 - 600 m/z | 40 - 400 m/z (depending on expected metabolites) |
Note: This table presents illustrative parameters. Actual optimal conditions would require method development and validation.
Capillary Electrophoresis for High-Resolution Separations of this compound-related Compounds
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary tube. tandfonline.comnus.edu.sg CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. tandfonline.comnih.gov
For this compound and its potential metabolites, which may exist in different ionic forms depending on the pH due to the carboxylic acid group and potentially other functional groups, CE can provide excellent separation. Different CE modes, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), can be employed. nus.edu.sg CZE separates ions based on their electrophoretic mobility, while MEKC uses a surfactant to form micelles, allowing for the separation of neutral compounds as well based on their partitioning into the micelles. slideshare.net
Given this compound's structure with a carboxylic acid group, it would be negatively charged at physiological or alkaline pH, making CZE a suitable mode. The presence of nitro groups might also influence its electrophoretic behavior. jchps.comslideshare.net Method development in CE for this compound would involve optimizing the buffer composition, pH, applied voltage, and capillary temperature. Detection is commonly performed using UV-Vis detection through the capillary wall. tandfonline.com For enhanced sensitivity and structural information, CE can be coupled with mass spectrometry (CE-MS).
CE has been applied to the analysis of vanillin (B372448) and related compounds, demonstrating its capability for separating structurally similar molecules found in complex matrices. mdpi.comwesleyan.edu
A hypothetical CE method for this compound could utilize a fused-silica capillary with a borate (B1201080) buffer at an alkaline pH to ensure this compound is in its anionic form. Separation would be driven by applying a high voltage across the capillary. Detection could be achieved with a UV detector.
| Parameter | Typical Setting for Organic Ions (Illustrative) | Potential Setting for this compound Analysis |
| Capillary Material | Fused Silica | Fused Silica |
| Buffer Composition | Phosphate, Borate, Citrate buffer | Borate buffer |
| Buffer pH | 2 - 10 | 8.0 - 9.5 |
| Applied Voltage | 15 - 30 kV | 20 kV |
| Detection Method | UV-Vis, LIF, MS | UV-Vis or CE-MS |
Note: This table presents illustrative parameters. Actual optimal conditions would require method development and validation.
Advanced Spectroscopic Characterization of this compound
Spectroscopic techniques provide valuable information about the structure, functional groups, and bonding environment of this compound, complementing the separation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of organic compounds. wesleyan.edursc.orghmdb.camt.comlibretexts.org By analyzing the interaction of atomic nuclei (such as ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity of atoms and their local electronic environments.
For this compound (C₁₁H₁₁N₃O₁₂), both ¹H NMR and ¹³C NMR spectroscopy would be indispensable for confirming its structure. The ¹H NMR spectrum would show distinct signals for each chemically unique proton in the molecule, with their chemical shifts, splitting patterns (due to spin-spin coupling with neighboring protons), and integration values providing information about the number and types of protons and their positions within the molecule. wesleyan.edursc.org For instance, the protons on the aromatic ring, the methoxy group, the methylene (B1212753) groups in the nitrooxypropoxy chain, and the carboxylic acid proton (if observable) would each give characteristic signals.
The ¹³C NMR spectrum would reveal signals for each chemically unique carbon atom. hmdb.ca The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms, providing information about the different types of carbon atoms present (e.g., aromatic carbons, aliphatic carbons, carbonyl carbon, methoxy carbon). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. hmdb.ca
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can provide crucial information about proton-proton and proton-carbon connectivity, enabling the complete assignment of signals and confirmation of the molecular structure. hmdb.ca
While specific NMR data for this compound was not extensively found, studies on related compounds like vanillin and vanillic acid demonstrate the applicability of NMR for characterizing the vanilloid structure. pharmasalmanac.comacs.orgmt.comacs.org
A hypothetical ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would show signals consistent with the protons on the aromatic ring, the methoxy group (~3.8 ppm), and the complex pattern of signals from the methylene and methine protons in the nitrooxypropoxy chain (~4-5 ppm). The carboxylic acid proton might appear as a broad singlet at lower field (~12 ppm), depending on concentration and solvent. The ¹³C NMR spectrum would show signals corresponding to the eleven carbon atoms in the molecule.
| Spectroscopic Technique | Nucleus Analyzed | Information Provided |
| ¹H NMR | ¹H | Number and types of protons, their electronic environment, and connectivity |
| ¹³C NMR | ¹³C | Number and types of carbon atoms and their electronic environment |
| 2D NMR (COSY, HSQC, HMBC) | ¹H-¹H, ¹H-¹³C | Proton-proton and proton-carbon connectivity, confirming the molecular skeleton |
Note: This table summarizes the information obtained from different NMR experiments.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. photothermal.comsepscience.comresearchgate.netugr.es IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. sepscience.comresearchgate.netugr.es
For this compound, IR and Raman spectroscopy can be used to identify the presence of key functional groups such as the carboxylic acid (C=O and O-H stretches), nitro groups (N=O stretches), ether (C-O stretches), and aromatic ring vibrations (C=C stretches). photothermal.comsepscience.comresearchgate.netugr.es The specific frequencies and intensities of the observed bands serve as a molecular fingerprint, aiding in the identification and confirmation of the compound.
IR spectroscopy is generally strong for functional groups with significant bond polarity, such as carbonyls, hydroxyls, and C-O bonds. photothermal.comsepscience.comugr.es Raman spectroscopy is often more sensitive to vibrations of non-polar bonds and symmetric functional groups, as well as the skeletal vibrations of the molecule. sepscience.comresearchgate.netugr.es The combination of both techniques provides a more complete picture of the vibrational modes and molecular structure. photothermal.comsepscience.comugr.es
Studies on vanillin and vanadates (compounds containing vanadium-oxygen bonds, distinct from the nitrooxy groups in this compound) illustrate the application of IR and Raman spectroscopy for characterizing related structures and functional groups. copernicus.orgjchps.comhmdb.ca
A hypothetical IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid C=O stretch (~1700 cm⁻¹), O-H stretch (broad band ~2500-3500 cm⁻¹), nitro group asymmetric and symmetric N=O stretches (~1500-1600 cm⁻¹ and ~1300-1400 cm⁻¹), and aromatic C=C stretches (~1500 and 1600 cm⁻¹). photothermal.comsepscience.comugr.es The Raman spectrum would show corresponding or complementary bands, potentially with different relative intensities.
| Spectroscopic Technique | Principle | Information Provided | Key Functional Groups Detected in this compound |
| Infrared (IR) | Absorption of IR light by changing dipole moment | Identification of polar functional groups and molecular vibrations | Carboxylic acid (C=O, O-H), Nitro (N=O), Ether (C-O), Aromatic ring |
| Raman | Inelastic scattering of light by changing polarizability | Identification of non-polar bonds, symmetric vibrations, and molecular skeleton | Aromatic ring (C=C), potentially Nitro (N=O) and C-O stretches |
Note: This table summarizes the principles and applications of IR and Raman spectroscopy for this compound.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound and its Biotransformation Products
Mass Spectrometry (MS) is a powerful analytical technique widely employed in research for the identification and structural elucidation of compounds, including pharmaceuticals and their metabolites waters.comgenedata.comnih.gov. For this compound, MS provides crucial information regarding its accurate mass and fragmentation patterns, which are essential for both its identification and the characterization of any biotransformation products that may arise in research studies.
The principle involves ionizing the this compound molecule, or its derivatives, and then separating the resulting ions based on their mass-to-charge ratio (m/z). Accurate mass measurements, typically obtained using high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments, allow for the determination of the elemental composition of this compound and its related compounds waters.com. This is particularly important in research to confirm the identity of synthesized this compound or to identify unknown species detected in biological samples.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS or MSn), involves the collision-induced dissociation (CID) or other activation methods to break the parent ion into smaller fragment ions wikipedia.orgrsc.org. The pattern of these fragment ions is unique to the structure of the original molecule and serves as a "fingerprint" for identification libretexts.orgnih.gov. By analyzing the fragmentation patterns of this compound, researchers can gain insights into its structural integrity and identify specific functional groups. Similarly, characterizing the fragmentation patterns of this compound's biotransformation products is vital for elucidating their structures and understanding the metabolic pathways involved waters.comnih.govspringernature.comchemrxiv.org. For instance, as a nitric oxide donor, this compound's fragmentation might reveal characteristic losses corresponding to the release of NO or the breakdown of its nitrooxy groups.
The application of liquid chromatography-mass spectrometry (LC-MS) or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) is common for analyzing this compound in complex research matrices. waters.comnih.gov. The chromatographic separation step allows for the resolution of this compound from matrix components and potential biotransformation products before they enter the mass spectrometer. High-sensitivity MS and MS/MS data acquired under UHPLC conditions enable the detection and identification of trace-level metabolites waters.com.
Electrochemical Detection Methods for Real-time NO Production and this compound Analysis
Electrochemical detection methods offer sensitive and real-time capabilities for analyzing electroactive compounds and species like nitric oxide researchgate.netresearchgate.netmdpi.com. Given that this compound is an NO donor, electrochemical techniques are particularly relevant for monitoring the release of NO in research settings and potentially for the direct analysis of this compound itself if it exhibits electrochemical activity.
Amperometry and Voltammetry Techniques Applied to this compound Research
Amperometry and voltammetry are key electrochemical techniques that can be applied in this compound research scribd.comuomus.edu.iqsolubilityofthings.comresearchgate.net. Voltammetry involves applying a varying potential to a working electrode in a solution containing the analyte and measuring the resulting current. The resulting current-voltage plot, or voltammogram, provides qualitative and quantitative information about the electroactive species uomus.edu.iqresearchgate.net. Different voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be employed to study the redox behavior of this compound or its related compounds researchgate.netresearchgate.netmdpi.comnih.gov.
Amperometry, on the other hand, measures the current at a constant applied potential over time scribd.comsolubilityofthings.com. This technique is well-suited for monitoring changes in concentration of an electroactive species in real-time, making it valuable for studying the kinetics of NO release from this compound under various experimental conditions. The current measured is directly proportional to the concentration of the electroactive analyte solubilityofthings.com.
While specific electrochemical data for this compound is limited in the provided search results, the principles applied to other electroactive molecules, such as vanillin (a different compound) researchgate.netresearchgate.netmdpi.commdpi.com, illustrate the potential of these methods. Research on vanillin detection using techniques like square-wave voltammetry (SWV) and differential pulse voltammetry (DPV) has demonstrated the ability to achieve low detection limits and good sensitivity researchgate.netresearchgate.net. These studies often involve modified electrodes to enhance sensitivity and reduce interference researchgate.netresearchgate.netmdpi.commdpi.com. Similar approaches could be explored for the electrochemical analysis of this compound, provided it exhibits suitable electrochemical properties.
Development of Biosensors for Specific Nitric Oxide Detection in this compound Studies
The development of biosensors specifically designed for nitric oxide detection is highly relevant to this compound research, particularly for monitoring the biological activity related to its NO-donating properties researchgate.netgithub.iocsic.esnih.gov. Biosensors integrate a biological recognition element with a transducer to produce a measurable signal. For NO detection, this often involves enzymes or other biomolecules that interact specifically with NO.
Electrochemical biosensors for NO detection typically utilize an electrode modified with a NO-sensitive biological component researchgate.netcsic.es. These biosensors can offer high sensitivity and selectivity for NO, even in complex biological matrices github.io. Research has explored various approaches, including the use of enzymes like nitric oxide reductase or other NO-binding proteins immobilized on electrode surfaces csic.es. The signal generated, often an electrical current, is proportional to the concentration of NO.
The advantage of using NO-specific biosensors in this compound studies is their ability to provide real-time, selective measurements of NO production, allowing researchers to correlate this compound administration or presence with dynamic changes in NO levels in a research setting. This is particularly valuable in studies investigating the mechanism of action or the biological effects of this compound as an NO donor. Advances in biosensor technology have led to the development of highly sensitive devices with low detection limits and wide linear ranges, suitable for detecting the relatively low concentrations of NO found in biological systems github.io.
Bioanalytical Method Validation for this compound in Complex Research Matrices
Bioanalytical method validation is a critical process to ensure that analytical methods used for quantifying analytes in biological matrices are reliable, accurate, and reproducible for their intended purpose in research studies who.intbiopharminternational.comich.orgresearchgate.net. For this compound, validation of analytical methods in complex research matrices such as plasma, serum, urine, or tissue homogenates is essential before analyzing study samples.
Method validation typically involves evaluating several key parameters: accuracy, precision, specificity, sensitivity (including the lower limit of quantification, LLOQ), linearity, range, and stability biopharminternational.comresearchgate.netresearchgate.netaoac.org. These parameters demonstrate that the method is suitable for reliably measuring this compound concentrations in the presence of other components in the biological matrix.
Strategies for Addressing Matrix Effects and Optimizing Sample Preparation
Complex biological matrices can significantly impact the accuracy and performance of analytical methods due to "matrix effects." These effects can arise from components in the matrix that interfere with the detection of the analyte, either by suppressing or enhancing the signal who.intgcms.cz. For this compound analysis in research matrices, strategies to address matrix effects are crucial.
Sample preparation is a critical step in bioanalysis aimed at isolating the analyte from the complex matrix and removing interfering substances gcms.czbioanalysis-zone.comslideshare.net. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) slideshare.net. The choice of technique depends on the physicochemical properties of this compound and the nature of the matrix.
Protein Precipitation: This simple method involves adding an organic solvent or acid to precipitate proteins from the biological sample, leaving this compound in the supernatant slideshare.net. While fast, it may not remove all interfering matrix components.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility between two immiscible liquid phases slideshare.net. LLE can provide cleaner extracts than protein precipitation but can be more labor-intensive.
Solid-Phase Extraction (SPE): SPE uses a solid stationary phase to selectively retain the analyte while interfering components are washed away gcms.czslideshare.net. SPE can offer good clean-up and analyte concentration, leading to improved sensitivity and reduced matrix effects.
Optimizing sample preparation involves selecting the appropriate technique and parameters (e.g., solvent type, pH, sorbent) to maximize this compound recovery and minimize matrix effects. Matrix effects are typically assessed during method validation by comparing the analytical response of this compound in the matrix to that in a neat solution who.intich.org. Stable isotopically labeled internal standards are often used to compensate for matrix effects and variations during sample processing and analysis ich.org.
Non Clinical Research Paradigms and Mechanistic Investigations of Vanidil
Pre-Clinical Pharmacokinetic (PK) Study Designs and Methodologies for Vanidil
Pre-clinical pharmacokinetic studies are essential for characterizing how this compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. jliedu.chomicsonline.org These studies provide critical data to predict the compound's behavior in humans and inform subsequent clinical trial design. jliedu.challucent.com
Methodologies for Investigating Absorption and Distribution Profiling in Non-Human Models
Investigating the absorption and distribution of this compound in non-human models, such as rodents (mice and rats) and potentially larger species like dogs, is a foundational aspect of pre-clinical PK studies. admescope.commedwinpublishers.combiotechfarm.co.il Absorption studies aim to determine the rate and extent to which this compound enters the bloodstream following administration, which can vary depending on the route of administration (e.g., oral, intravenous). biotechfarm.co.il Methods often involve administering the compound to animals and collecting blood samples at various time points to measure this compound concentrations using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). admescope.com This allows for the determination of key PK parameters such as peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax). admescope.com
Distribution studies examine how this compound is dispersed throughout the body once it has entered the systemic circulation. omicsonline.org This involves assessing the compound's presence and concentration in different tissues and organs over time. Techniques such as quantitative whole-body autoradiography (QWBA), which uses radiolabeled compounds, can provide visual and quantitative information on tissue distribution. wuxiapptec.com Analysis of tissue samples collected at necropsy at various time points also contributes to understanding distribution patterns. Factors influencing distribution, such as plasma protein binding and tissue permeability, are also typically investigated. allucent.comgenoskin.com
Elucidation of Metabolic Fate and Biotransformation Pathways of this compound in Pre-Clinical Systems
Metabolism studies in pre-clinical systems aim to identify how this compound is chemically transformed by the body's enzymes and to delineate the specific metabolic pathways involved. omicsonline.orgwuxiapptec.com These studies are crucial for understanding how the compound is processed, the nature of its metabolites, and whether these metabolites are active or potentially contribute to the compound's effects or elimination. wuxiapptec.com
In vitro methods using liver microsomes, hepatocytes, or other enzyme systems from relevant animal species are often employed to identify initial metabolic reactions. wuxiapptec.com In vivo metabolism studies involve administering this compound to animals and analyzing biological samples (e.g., plasma, urine, feces) for the presence of the parent compound and its metabolites. wuxiapptec.com Techniques like LC-MS/MS are vital for separating, detecting, and identifying these metabolic products. admescope.com Metabolite profiling and identification studies help to determine the structure of metabolites and their relative abundance compared to the parent drug. wuxiapptec.com Understanding the metabolic fate in pre-clinical species is also important for assessing the relevance of these models for predicting human metabolism. wuxiapptec.com
Research on Excretion Routes and Mass Balance Studies of this compound
Excretion studies determine how this compound and its metabolites are eliminated from the body. omicsonline.org The primary routes of excretion are typically urine and feces, although elimination via expired air or sweat can also occur. bioivt.comcertara.comallucent.com Mass balance studies, often utilizing radiolabeled this compound, are conducted to provide a comprehensive accounting of the administered dose. bioivt.comcertara.comallucent.com
In a mass balance study, the radiolabeled compound is administered to animals, and all excreta (urine, feces, and sometimes expired air) are collected for a defined period. wuxiapptec.combioivt.comcertara.comallucent.com The total radioactivity in these samples is measured to determine the percentage of the administered dose recovered. certara.com Analysis of the collected samples also allows for the identification and quantification of the parent compound and its metabolites in the excreta, thereby elucidating the major routes of elimination. biotechfarm.co.ilcertara.comnih.gov Bile duct cannulation studies in animals can be performed to specifically investigate the extent of biliary excretion. admescope.combioivt.com A high recovery of radioactivity (typically >90%) is desired in mass balance studies to ensure a complete understanding of the compound's disposition. certara.comnih.gov
Pre-Clinical Pharmacodynamic (PD) Assessment Methodologies for this compound
Pre-clinical pharmacodynamic studies investigate the biochemical and physiological effects of this compound in animal models. accp1.org These studies aim to understand how this compound interacts with its biological target(s) and the resulting functional outcomes. catapult.org.uk
Identification and Validation of Surrogate Biomarkers in Animal Models for this compound Studies
Identifying and validating surrogate biomarkers in animal models is a key aspect of pre-clinical PD assessment for this compound. Surrogate biomarkers are measurable indicators that can be used as a substitute for a clinical endpoint. researchgate.netfederalregister.gov They are valuable because they can provide insights into the pharmacological activity of a compound in a less invasive or more timely manner than directly measuring the ultimate clinical outcome. researchgate.net
The identification of potential surrogate biomarkers for this compound would be guided by its proposed mechanism of action as a nitric oxide donor. Since nitric oxide influences vascular tone, potential biomarkers could include measures related to vasodilation or downstream signaling pathways activated by NO, such as cyclic guanosine (B1672433) monophosphate (cGMP) levels. ontosight.ai Changes in blood pressure or blood flow in animal models could also serve as physiological indicators. ontosight.ai Validation of these biomarkers involves demonstrating that changes in the biomarker are reliably correlated with the pharmacological effect of this compound in the animal model. federalregister.govfda.gov This might involve dose-response studies where biomarker levels are measured alongside physiological responses. catapult.org.uk Regulatory bodies provide guidance on the use of biomarkers and surrogate endpoints in animal studies to support the effectiveness of new animal drugs. federalregister.govfda.gov
Receptor Occupancy and Target Engagement Studies of this compound in Vivo
Receptor occupancy (RO) and target engagement studies are critical for confirming that this compound interacts with its intended biological target(s) in living animals and to quantify the extent of this interaction. giffordbioscience.commeliordiscovery.compelagobio.com Target engagement refers to the binding of a compound to its specific molecular target in a biological system, while receptor occupancy specifically refers to binding to a receptor. giffordbioscience.comnih.gov
For this compound, as a potential nitric oxide donor, the primary "target engagement" might relate to its ability to release NO and activate downstream signaling, rather than binding to a classical receptor in the traditional sense. However, if this compound or its metabolites interact with specific enzymes or proteins to exert their effects or undergo biotransformation, target engagement studies could be relevant for these interactions.
Methodologies for assessing target engagement in vivo can include various techniques. If this compound or its active metabolites bind to a quantifiable target, techniques like autoradiography with radiolabeled compound or LC-MS/MS to measure compound concentration at the target site in collected tissues could be employed. giffordbioscience.comnih.gov Cellular thermal shift assay (CETSA) is another method that can be used to measure target engagement in cells and potentially in complex biological matrices like whole blood, by assessing the thermal stability of the target protein in the presence of the compound. pelagobio.com For compounds that modulate enzyme activity, measuring the activity of the target enzyme in tissue samples from treated animals can also serve as a measure of target engagement. frontiersin.org The relationship between this compound exposure (PK) and the level of target engagement (PD) is often investigated to understand the PK/PD relationship and inform dosing strategies. accp1.orgcatapult.org.ukmeliordiscovery.comnih.gov
Methodologies for Assessing Functional Endpoints in Pre-Clinical Disease Models with this compound
Assessing the functional endpoints of this compound in pre-clinical disease models is crucial for understanding its potential therapeutic effects. Given this compound's mechanism as a nitric oxide donor and its potential relevance to cardiovascular conditions ontosight.ai, functional endpoints would typically focus on physiological responses related to vascular function and blood flow.
Methodologies employed in such studies would involve both in vitro and in vivo approaches. In vitro studies might utilize isolated vascular tissues or cell cultures to measure responses such as vasodilation or the activation of downstream signaling pathways like the cyclic guanosine monophosphate (cGMP) pathway, which is known to be influenced by nitric oxide ontosight.ai. Techniques could include organ bath studies to assess the relaxation of pre-contracted blood vessels or biochemical assays to quantify cGMP levels in treated cells.
In vivo pre-clinical disease models, often rodent models mimicking conditions such as hypertension or angina pectoris, would be used to evaluate this compound's effects on relevant physiological parameters ontosight.ai. Functional endpoints in these models could include direct measurements of blood pressure, assessment of blood flow in specific vascular beds using techniques like Doppler ultrasound, or evaluation of exercise tolerance in models of angina. catapult.org.uk The selection of specific endpoints is guided by the disease being modeled and the expected pharmacological effects of this compound. ppd.comdiagnosysllc.com Data collected from these studies would typically include quantitative measurements of physiological parameters over time following this compound administration, compared to control groups.
While specific data tables for this compound research were not available in the provided sources, a representative data table from a pre-clinical study assessing a vasodilator compound might include parameters such as:
| Study Group | Baseline Blood Pressure (mmHg) | Change in Blood Pressure Post-Treatment (mmHg) | Vascular Reactivity (% Relaxation) |
| Vehicle Control | XXX ± SD | YYY ± SD | ZZZ ± SD |
| This compound Treated | XXX ± SD | YYY ± SD | ZZZ ± SD |
Such tables would present mean values and standard deviations, allowing for statistical comparison between treatment groups to determine the significance of this compound's effects on the measured functional endpoints.
Innovative Non-Clinical Models and Systems for this compound Research
Innovative non-clinical models and systems play a vital role in providing more physiologically relevant contexts for studying compounds like this compound, offering advantages over traditional 2D cell cultures or less complex animal models darlingii.comfluidimaging.comcrownbio.com. These advanced systems enable researchers to investigate complex biological interactions and pathways relevant to this compound's mechanism of action.
Application of Genetically Modified Animal Models for Pathway Elucidation in this compound Studies
Genetically modified animal models, particularly mice, are powerful tools for elucidating the specific pathways through which this compound exerts its effects nih.govtaconic.comwikipedia.orgtaconic.comnih.gov. These models can be engineered to overexpression or lack specific genes involved in nitric oxide synthesis, signaling, or metabolism. nih.govtaconic.comwikipedia.orgtaconic.comcriver.comoaepublish.comnih.govtaconic.com By administering this compound to these models and observing the functional outcomes and molecular changes, researchers can gain insights into the critical components of the nitric oxide pathway affected by the compound.
For instance, a knockout mouse model lacking a specific enzyme involved in cGMP degradation could be used to assess if this compound's effects are amplified, suggesting its action is mediated through increased cGMP levels. Conversely, models with impaired NO synthesis machinery could help confirm that this compound's activity is dependent on its NO-donating capability. nih.govtaconic.comtaconic.com These studies involve assessing functional endpoints as described in Section 7.2.3, alongside molecular analyses such as Western blotting or quantitative PCR to measure the expression or activity of key proteins in the relevant pathways. catapult.org.uk The use of genetically modified models allows for a more precise understanding of this compound's molecular targets and the downstream consequences of its activity.
Utilization of Organoid and Advanced 3D Tissue Culture Systems for Complex Interactions with this compound
Organoid and advanced 3D tissue culture systems offer a more physiologically relevant in vitro environment compared to conventional 2D cell cultures, mimicking the complex cellular architecture and interactions found in native tissues darlingii.comfluidimaging.comcrownbio.comnih.govnih.gov. For this compound research, these systems could include vascular organoids or 3D co-cultures of endothelial and smooth muscle cells, providing a more accurate representation of the vascular environment where this compound is expected to act ontosight.ai.
Utilizing these models allows for the investigation of this compound's effects on cellular processes such as cell-cell communication, matrix interactions, and the formation of functional vascular structures in a controlled setting darlingii.comfluidimaging.comnih.govstemcell.comdanaher.comnuvisan.com. Researchers can assess endpoints like changes in vessel diameter within vascular organoids, the migration and proliferation of vascular cells in a 3D matrix, or the expression of genes related to vascular health and function. stemcell.comdanaher.comnuvisan.comcrownbio.com These systems are particularly valuable for studying complex interactions that cannot be replicated in 2D cultures and can help bridge the gap between traditional in vitro studies and in vivo animal models. darlingii.comfluidimaging.comcrownbio.com High-throughput screening can also be adapted for 3D organoid models to evaluate this compound's effects across different conditions or in combination with other factors. stemcell.comdanaher.comnuvisan.comcrownbio.com
Regulatory Science and Good Laboratory Practice (GLP) in Non-Clinical Research Design for this compound
Regulatory science and adherence to Good Laboratory Practice (GLP) principles are fundamental to the design and execution of non-clinical research for compounds like this compound, particularly when the data is intended for submission to regulatory authorities to support clinical trials ppd.comlabcorp.comallucent.comfda.govmoravek.comnih.govcanada.capharmko.comeleapsoftware.comoecd.orgnih.gov. GLP is a quality system that covers the organizational process and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, and reported allucent.comcanada.capharmko.comeleapsoftware.comoecd.orgnih.gov.
For this compound, studies intended to support an Investigational New Drug (IND) application or similar regulatory submissions must be conducted in compliance with GLP regulations ppd.comallucent.commoravek.comnih.govnih.gov. This ensures the quality, integrity, reliability, and reproducibility of the generated data allucent.comcanada.capharmko.comeleapsoftware.comnih.gov. Key aspects of GLP compliance in this compound non-clinical research design would include:
Quality Assurance Unit (QAU): An independent QAU is essential for monitoring studies to ensure they are conducted according to protocols and standard operating procedures (SOPs). allucent.compharmko.com
Standard Operating Procedures (SOPs): Detailed written procedures covering all aspects of the study, from animal care and handling to analytical methods and data recording, must be established and followed. pharmko.comoecd.org
Facilities and Equipment: Testing facilities must be of adequate size and design, and equipment must be calibrated and maintained. allucent.comoecd.org
Personnel: Personnel involved in the study must be qualified and trained for their respective tasks. allucent.comoecd.org
Study Protocol: A comprehensive protocol detailing the objectives, methods, and procedures of the study must be prepared and approved before study initiation. allucent.comoecd.org
Documentation and Record Keeping: Meticulous records of all raw data, deviations, and procedures must be maintained, allowing for the reconstruction of the study. allucent.compharmko.comoecd.orgnih.gov
Reporting: A final report accurately reflecting the raw data and study findings must be prepared. allucent.comoecd.org
Archiving: Records and retained samples must be properly archived for a specified period. allucent.comoecd.org
Adhering to GLP principles in this compound's non-clinical research provides regulatory agencies with confidence in the submitted safety and efficacy data, which is critical for evaluating the compound's suitability for human clinical trials ppd.comallucent.comfda.govmoravek.comnih.govcanada.canih.gov. While some early exploratory studies may not require strict GLP adherence, pivotal studies intended for regulatory submission must comply. allucent.commoravek.comnih.gov
Emerging Research Frontiers and Future Perspectives for Vanidil
Integration of Multi-Omics Data for Systems-Level Understanding of Vanidil's Effects
A systems-level understanding of how this compound interacts with biological systems is currently lacking. The application of multi-omics technologies—such as proteomics, metabolomics, and lipidomics—offers a powerful, hypothesis-free approach to comprehensively map the molecular changes induced by this compound exposure. This integrated strategy can reveal novel mechanisms of action, identify biomarkers of effect, and provide a holistic view of its biological impact.
Modern analytical platforms have enabled the comprehensive profiling of various classes of molecules within biological samples. While specific multi-omics studies on this compound have yet to be published, the methodologies have been successfully applied to related compounds and areas of research, providing a clear blueprint for future investigations.
Proteomics: This approach catalogs the entire set of proteins in a cell or tissue. A quantitative proteomic analysis of endothelial cells or smooth muscle cells treated with this compound could identify changes in proteins involved in key signaling pathways, such as those regulating vascular tone, cellular stress responses, and inflammation. Such studies could confirm expected changes in pathways related to NO signaling and potentially uncover entirely new mechanisms.
Metabolomics: The study of metabolites provides a functional readout of cellular activity. Untargeted metabolomic profiling following this compound administration could identify shifts in central energy metabolism, amino acid pathways, and other metabolic networks. For instance, given this compound's nitrate (B79036) structure, investigating its influence on arginine metabolism—the precursor for endogenous NO synthesis—would be a critical area of focus.
Lipidomics: Dysregulation of lipid metabolism is implicated in numerous diseases. Lipidomics research can provide a detailed profile of how this compound might alter lipid species, which are crucial for cell membrane structure, signaling, and energy storage. Investigating changes in lipid composition, such as triglycerides and phospholipids, could reveal how this compound influences cellular membranes and signaling cascades.
| Omics Field | Potential Application in this compound Research | Examples of Potential Analytes/Pathways to Investigate |
|---|---|---|
| Proteomics | Identify protein expression changes in vascular cells to elucidate mechanisms of vasodilation and other cellular effects. | - Proteins in the cGMP signaling pathway
|
| Metabolomics | Profile changes in small molecule metabolites to understand the systemic metabolic response to this compound. | - Arginine and its metabolites
|
| Lipidomics | Analyze alterations in lipid profiles to assess effects on cell membranes, signaling lipids, and inflammatory mediators. | - Phospholipids
|
Network pharmacology is an emerging discipline that integrates systems biology and computational analysis to understand drug action from a network perspective. This approach moves beyond the "one drug, one target" paradigm to embrace the complexity of biological systems, where drugs often interact with multiple targets.
For a compound like this compound, a network pharmacology study would typically involve:
Compound Target Prediction: Using computational databases to identify potential protein targets of this compound based on its chemical structure.
Disease-Associated Gene Identification: Compiling a list of genes and proteins known to be involved in relevant conditions, such as angina or broader cardiovascular diseases.
Network Construction and Analysis: Building and analyzing a protein-protein interaction (PPI) network to identify key nodes and pathways where the compound's targets and disease-related genes intersect.
This in-silico approach could predict novel targets for this compound beyond its direct NO-donating effects, identify potential synergistic interactions, and provide a theoretical framework for its observed physiological effects that can be validated experimentally.
Exploration of Novel Therapeutic Research Avenues Based on NO Modulation by this compound
As an organic nitrate, this compound is presumed to act as a nitric oxide (NO) donor. NO is a pleiotropic signaling molecule with fundamental roles in numerous physiological and pathological processes, extending far beyond its vasodilatory effects. Harnessing this compound as a research tool to deliver NO could open up new avenues of investigation into its role in the immune system and the central nervous system.
Nitric oxide is a critical mediator in the immune system, where its effects are highly context-dependent. It is synthesized by various immune cells, including macrophages and neutrophils, and plays a dual role in both promoting and inhibiting inflammatory responses.
Antimicrobial and Pro-inflammatory Effects: At high concentrations, NO and its reactive nitrogen oxide species (RNOS) are toxic to pathogens, forming a key part of the innate immune response.
Anti-inflammatory and Regulatory Effects: At lower concentrations, NO can have anti-inflammatory effects, regulating the function, growth, and death of immune cells like T lymphocytes and macrophages.
By serving as an exogenous source of NO, this compound could be used in research models to explore the therapeutic potential of NO modulation in immune-mediated diseases.
| Immune Cell Type | Reported Effects of Nitric Oxide (NO) |
|---|---|
| Macrophages | Can induce antimicrobial/tumoricidal activity; also regulates cytokine production. |
| T Lymphocytes | Modulates proliferation, differentiation, and apoptosis. |
| Neutrophils | Influences recruitment, activation, and apoptosis. |
| Mast Cells | Regulates degranulation and mediator release. |
In the nervous system, NO functions as an atypical neurotransmitter. It is not stored in vesicles but rather diffuses freely across membranes to act on nearby cells. This unique mode of action allows it to modulate the activity of large neuronal populations. NO is involved in regulating synaptic plasticity, a fundamental process for learning and memory, and modulates the release of conventional neurotransmitters.
Key research implications include:
Synaptic Plasticity: NO is a key player in long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synapses, respectively.
Neurotransmitter Release: Studies have shown that NO can influence the release of a wide range of neurotransmitters, including acetylcholine, dopamine, and glutamate.
Neurovascular Coupling: NO helps regulate local blood flow in the brain to match the metabolic demands of active neurons.
This compound could serve as a valuable pharmacological tool to probe these NO-dependent processes in neurobiological research, helping to elucidate the complex role of NO in both normal brain function and neurodegenerative conditions.
Development of Targeted Delivery Systems for this compound in Research Applications
A major challenge in studying the effects of a potent signaling molecule like NO is controlling its delivery in a spatially and temporally precise manner. Systemic administration can lead to widespread effects that make it difficult to study actions in a specific tissue or cell type. Advanced drug delivery systems offer a solution to this problem.
Developing targeted delivery systems for this compound would enhance its utility as a research tool by enabling its accumulation at a desired site. This could be achieved using various nanocarrier platforms:
Lipid-Based Nanoparticles (LNPs): These systems can encapsulate hydrophobic or hydrophilic compounds and can be surface-functionalized with ligands (e.g., antibodies, peptides) to target specific cell surface receptors.
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of the encapsulated compound.
Other Vesicular Systems: Innovations in niosomes and other vesicles offer alternative carriers for targeted delivery.
By loading this compound into such targeted nanocarriers, researchers could investigate the localized effects of NO release in specific organs or even subcellular compartments, minimizing off-target effects and providing a clearer picture of its biological functions.
| Delivery System | Description | Potential Advantage for this compound Research |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate compounds. | Biocompatible; can be engineered for targeted delivery and controlled release. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | High stability; provides sustained release of the payload. |
| Cell-Derived Nanovesicles | Vesicles derived from natural cells that can have inherent targeting capabilities. | Excellent biocompatibility and potentially lower immunogenicity. |
Nanoparticle-Based Formulations for Enhanced Research Precision of this compound
The translation of promising therapeutic agents like this compound into clinical practice often faces challenges related to solubility, stability, and targeted delivery. Nanoparticle-based formulations offer a versatile platform to overcome these hurdles and enhance the precision of pharmacological research. By encapsulating or attaching this compound to nanocarriers, researchers can meticulously control its release kinetics, improve its bioavailability, and direct it to specific biological targets.
Recent studies have highlighted the potential of various nanomaterials for delivering therapeutic compounds. For instance, a vanillic acid nanocomposite synthesized using chitosan (B1678972) and silver nanoparticles has demonstrated potential in therapeutic applications. Similarly, magnetic iron oxide nanoparticles coated with chitosan have been engineered as a nano-vehicle for the sustained release of vanillic acid, showing promise for targeted delivery. These approaches could be adapted for this compound, leveraging the biocompatibility and controlled-release properties of these nanocarriers. Polymeric nanoparticles are another promising avenue, offering advantages in physicochemical stability and encapsulation efficiency for delivering molecules like organic nitrates.
Interactive Table: Potential Nanoparticle-Based Formulations for this compound Research
| Nanocarrier Type | Potential Advantages for this compound Delivery | Key Research Focus |
| Chitosan Nanoparticles | Biocompatible, biodegradable, mucoadhesive properties. | Optimizing loading capacity and release profile of this compound. |
| Silver Nanoparticles | Antimicrobial properties, potential for synergistic effects. | Investigating the combined therapeutic effects of this compound and silver nanoparticles. |
| Magnetic Iron Oxide Nanoparticles | Superparamagnetic properties for targeted delivery using external magnetic fields. | Developing magnetically guided this compound delivery systems for localized action. |
| Polymeric Nanoparticles | High stability, controlled and sustained release capabilities. | Tailoring polymer composition to fine-tune this compound's release kinetics. |
Prodrug Strategies for Controlled Nitric Oxide Release from this compound
This compound's therapeutic effect is linked to its capacity to release nitric oxide (NO), a potent vasodilator. Prodrug strategies are being explored to achieve a more controlled and targeted release of NO, thereby maximizing its therapeutic benefits while minimizing potential side effects. These strategies involve modifying the this compound molecule in such a way that it remains inactive until it reaches the desired site of action, where it is then converted to its active, NO-releasing form by specific physiological triggers.
Stimuli-responsive nanomedicines represent a sophisticated approach to controlled NO release. These systems are designed to release their payload in response to specific internal or external stimuli, such as changes in pH, enzyme levels, or the application of light or ultrasound. For instance, nanocarriers can be engineered to release NO in the acidic tumor microenvironment or in the presence of specific enzymes that are overexpressed in diseased tissues. By incorporating this compound into such a system, its NO-releasing activity could be precisely controlled, offering a higher degree of spatial and temporal precision. Research into organic nitrate prodrugs has shown that it is possible to modulate their absorption and slow down the release of nitric oxide, which could reduce side effects like hypotension.
Sustainable Synthesis and Green Chemistry Principles for this compound Production
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more environmentally friendly and sustainable manufacturing processes. The synthesis of this compound, which is derived from vanillic acid, presents an opportunity to implement these principles. Traditional chemical synthesis often involves the use of hazardous reagents and solvents, generating significant waste. Green chemistry focuses on minimizing the environmental impact of chemical processes by using renewable feedstocks, reducing waste, and employing safer chemical alternatives.
Research into the synthesis of vanillin (B372448) and its derivatives has explored various green protocols. For example, cost-effective and industrially viable processes that follow the principles of green chemistry have been developed for the synthesis of novel hybrid derivatives of vanillic acid. Furthermore, methods for the formation of vanillin and vanillic acid from kraft lignin, a byproduct of the paper industry, through green chemical oxidation are being investigated. The synthesis of organic nitrates is also being refined, with new methods aiming for milder reaction conditions and higher yields. Adopting such sustainable practices for the production of this compound could significantly reduce its environmental footprint and manufacturing costs.
Artificial Intelligence and Machine Learning in Drug Discovery and this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. These powerful computational tools can analyze vast datasets to identify new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. In the context of this compound research, AI and ML can be employed to accelerate various stages of its development, from lead optimization to synthesis design.
Predictive Analytics for this compound Compound Optimization
Predictive analytics, powered by machine learning algorithms, can play a crucial role in optimizing the chemical structure of this compound. By training models on large datasets of chemical compounds and their biological activities, it is possible to predict how modifications to the this compound molecule will affect its therapeutic properties. This in silico approach allows researchers to virtually screen a multitude of this compound analogues and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. These predictive models can assess various parameters, including binding affinity to its target, metabolic stability, and potential toxicity, guiding the design of safer and more effective this compound-based therapeutics.
Automated Synthesis Design for this compound and its Analogues
Q & A
Q. What ethical and methodological standards apply to this compound studies involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
